Cas no 10160-87-9 (Propargylaldehyde diethyl acetal)
Propargylaldehyde diethyl acetal Chemical and Physical Properties
Names and Identifiers
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- 3,3-diethoxy-1-propyne
- 3,3-DIETHOXYPROPYNE
- PROPARGYLALDEHYDE DIETHYL ACETAL
- PROPIOLALDEHYDE DIETHYL ACETAL
- TIMTEC-BB SBB008980
- 1-Propyne, 3,3-diethoxy-
- 3,3-Diethoxy-1-propyne~Propargylaldehyde diethyl acetal
- Propargylaldehyde diethyl acetal, Propiolaldehyde diethyl acetal
- Propynal diethyl acetal
- 3,3-Diethoxyprop-1-yne
- 2-Propyn-1-al diethyl acetal
- NSC 45019
- 1,1-Diethoxyprop-2-yne
- (C2H5O)2CHC≡CH
- 3,3-dimethoxyprop-1-yne
- 3,3-diethoxy-propyne
- 1-Propyne,3,3-diethoxy-
- RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- Propargyl aldehyde diethylacetal
- Propargylaldehyde diethyl acetal, 98%
- NSC45019
- PubChem23104
- 3,3-diethoxy-1-propine
- 1,1-diethoxy-2-propyne
- 3,3-diethyloxyprop-1-yne
- propiolaldehyde diet
- Propargylaldehyde diethyl acetal
-
- MDL: MFCD00009237
- Inchi: 1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3
- InChI Key: RGUXEWWHSQGVRZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C#C)OCC
- BRN: 1701566
Computed Properties
- Exact Mass: 128.08400
- Monoisotopic Mass: 128.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 94.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
Experimental Properties
- Color/Form: Colorless yellow liquid.
- Density: 0.894 g/mL at 25 °C(lit.)
- Boiling Point: 138-139.5 °C(lit.)
- Flash Point: Fahrenheit: 87.8 ° f
Celsius: 31 ° c - Refractive Index: n20/D 1.412(lit.)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 18.46000
- LogP: 1.01870
- Solubility: Slightly soluble in water.
- Sensitiveness: Sensitive to heat, humidity and air
Propargylaldehyde diethyl acetal Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16-S26-S36
- FLUKA BRAND F CODES:21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R36/37/38
- Packing Group:III
- Hazard Level:3
Propargylaldehyde diethyl acetal Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Propargylaldehyde diethyl acetal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303607-1G |
Propargylaldehyde diethyl acetal |
10160-87-9 | 97% | 1G |
¥410.65 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 303607-5G |
Propargylaldehyde diethyl acetal |
10160-87-9 | 97% | 5G |
¥1214.07 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P829861-100ml |
Propargylaldehyde diethyl acetal |
10160-87-9 | 97% | 100ml |
1,336.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1173-25ML |
Propargylaldehyde Diethyl Acetal |
10160-87-9 | >97.0%(GC) | 25ml |
¥190.00 | 2024-04-18 | |
| TRC | P757800-1g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 1g |
$58.00 | 2023-05-17 | ||
| TRC | P757800-5g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 5g |
$138.00 | 2023-05-17 | ||
| TRC | P757800-10g |
Propargylaldehyde diethyl acetal |
10160-87-9 | 10g |
$224.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-5ml |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 97% | 5ml |
¥158.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-25g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 97% | 25g |
¥149.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29900-5g |
3,3-Diethoxyprop-1-yne |
10160-87-9 | 97% | 5g |
¥41.0 | 2022-04-27 |
Propargylaldehyde diethyl acetal Suppliers
Propargylaldehyde diethyl acetal Related Literature
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R. F. Curtis,J. A. Taylor J. Chem. Soc. C 1971 186
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2. C-nucleoside studies. Part 23. New and more direct synthesis of 3-(β-D-xylofuranosyl)pyrazoleJ. Grant Buchanan,M. Luisa Quijano,Richard H. Wightman J. Chem. Soc. Perkin Trans. 1 1992 1573
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Lingyi Sun,Yongkang Gai,Carolyn J. Anderson,Dexing Zeng Chem. Commun. 2015 51 17072
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Xiao-Gang Wang,Wei Ou,Mu-Han Liu,Zhan-Jiang Liu,Pei-Qiang Huang Org. Chem. Front. 2022 9 3237
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Pascal Hoffmann,Christian Lherbet,Isabelle Fabing,Marie-Claire Barthélémy,Yann Borjon-Piron,Christophe Laurent,Alain Vigroux RSC Adv. 2022 12 26825
Additional information on Propargylaldehyde diethyl acetal
Propargylaldehyde Diethyl Acetal: A Comprehensive Overview
Propargylaldehyde diethyl acetal, also known by its CAS number 10160-87-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, material science, and pharmacology. This compound is a protected form of propargylaldehyde, where the aldehyde group is converted into an acetal using two ethoxy groups. The structure of propargylaldehyde diethyl acetal consists of a propargyl group (-C≡CH) attached to an aldehyde moiety, which is further protected as an acetal. This protection strategy is commonly employed in organic chemistry to stabilize reactive functional groups during synthesis.
The synthesis of propargylaldehyde diethyl acetal typically involves the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction forms the acetal by converting the aldehyde into a more stable and less reactive structure. The resulting compound is a colorless liquid with a pleasant odor, making it suitable for various applications in both academic and industrial settings.
One of the most notable applications of propargylaldehyde diethyl acetal is in the field of click chemistry. Click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have revolutionized the way chemists approach complex molecule synthesis. In these reactions, the propargyl group in propargylaldehyde diethyl acetal serves as a valuable building block for constructing diverse structures with high efficiency and selectivity. Recent studies have demonstrated its utility in synthesizing bioactive molecules, including potential drug candidates for treating cancer and infectious diseases.
In addition to its role in click chemistry, propargylaldehyde diethyl acetal has found applications in polymer science. Researchers have explored its use as a monomer for synthesizing stimuli-responsive polymers, which can undergo structural changes in response to external stimuli such as temperature or pH. These polymers hold promise for applications in drug delivery systems, sensors, and adaptive materials.
The stability and reactivity of propargylaldehyde diethyl acetal have also been studied extensively. Recent investigations have revealed that the compound exhibits excellent thermal stability under mild conditions, making it suitable for large-scale industrial processes. Furthermore, its reactivity towards nucleophilic additions and cycloadditions has been optimized through various catalytic systems, enhancing its utility in modern synthetic methodologies.
In terms of environmental impact, propargylaldehyde diethyl acetal has been shown to degrade efficiently under aerobic conditions, reducing concerns about its persistence in the environment. This property aligns with current trends toward sustainable chemistry and green chemical practices.
In conclusion, propargylaldehyde diethyl acetal, with its unique structure and versatile reactivity, continues to be a valuable compound in various branches of chemistry. Its applications span from fundamental research to industrial-scale production, underscoring its importance in advancing chemical science and technology.
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